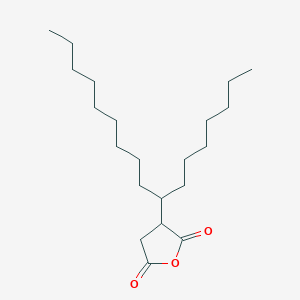
3-(Heptadecan-8-YL)oxolane-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Heptadecan-8-YL)oxolane-2,5-dione is an organic compound with a unique structure that includes a long heptadecyl chain attached to an oxolane-2,5-dione ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecan-8-YL)oxolane-2,5-dione typically involves the reaction of heptadecan-8-ol with succinic anhydride under acidic or basic conditions. The reaction proceeds through the formation of an ester intermediate, which then cyclizes to form the oxolane-2,5-dione ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to maximize yield and purity. Catalysts and solvents may be used to enhance the reaction efficiency and reduce production costs .
化学反応の分析
Types of Reactions
3-(Heptadecan-8-YL)oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxolane ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted oxolane derivatives.
科学的研究の応用
3-(Heptadecan-8-YL)oxolane-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Heptadecan-8-YL)oxolane-2,5-dione involves its interaction with specific molecular targets. The compound can interact with cell membranes due to its amphiphilic nature, potentially disrupting membrane integrity and leading to antimicrobial effects. Additionally, it may interact with enzymes and proteins, affecting their function and activity .
類似化合物との比較
Similar Compounds
Succinic Anhydride: Shares the oxolane-2,5-dione ring but lacks the heptadecyl chain.
Maleic Anhydride: Similar structure but with a different functional group arrangement.
Phthalic Anhydride: Contains a similar anhydride group but with a benzene ring instead of an oxolane ring.
Uniqueness
3-(Heptadecan-8-YL)oxolane-2,5-dione is unique due to its long heptadecyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic compounds, such as drug delivery and specialty chemical production .
特性
CAS番号 |
473917-56-5 |
|---|---|
分子式 |
C21H38O3 |
分子量 |
338.5 g/mol |
IUPAC名 |
3-heptadecan-8-yloxolane-2,5-dione |
InChI |
InChI=1S/C21H38O3/c1-3-5-7-9-10-12-14-16-18(15-13-11-8-6-4-2)19-17-20(22)24-21(19)23/h18-19H,3-17H2,1-2H3 |
InChIキー |
HFEGRUXHQCXWAQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(CCCCCCC)C1CC(=O)OC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-5-[(1H-pyrrol-2-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B12590532.png)
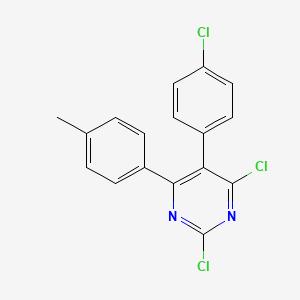
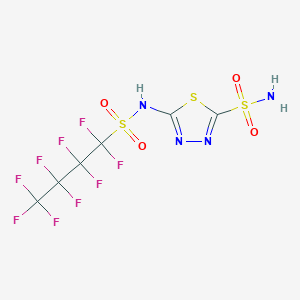
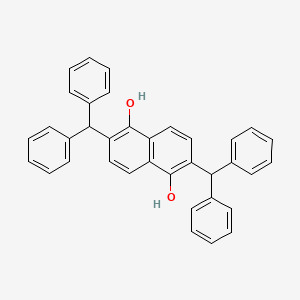
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
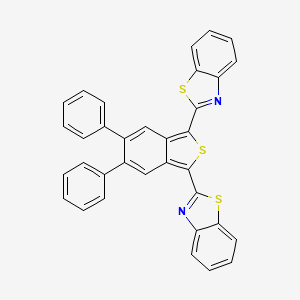
![7-Hexyl-1,3-dimethylthieno[3,2-G]pteridine-2,4-dione](/img/structure/B12590562.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12590568.png)
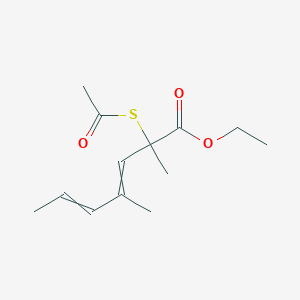
![Acetic acid--[(2S,3S)-3-methyloxiran-2-yl]methanol (1/1)](/img/structure/B12590592.png)
![1-{[(Prop-2-en-1-yl)oxy]carbonyl}-L-prolyl-L-alanylglycyl-L-proline](/img/structure/B12590606.png)
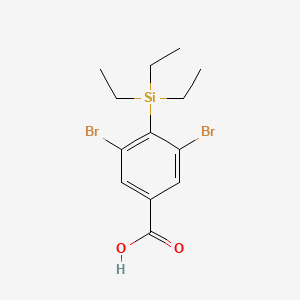
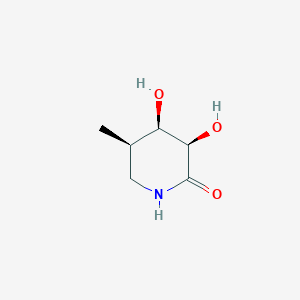
![N-Benzo[1,3]dioxol-5-ylmethyl-2-(benzooxazol-2-ylsulfanyl)-N-cyclohexylcarbamoylmethyl-acetamide](/img/structure/B12590625.png)
